N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that combines structural features of both chromen-2-one derivatives and amino acids. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine can be traced through various organic synthesis methodologies, often involving the modification of chromenone structures and amino acid derivatives. The compound's synthesis is documented in several chemical literature sources, indicating its relevance in ongoing research.
This compound is classified under two main categories:
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves several key steps:
The process may involve:
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C17H23N3O5 |
Molecular Weight | 345.38 g/mol |
IUPAC Name | N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine |
InChI Key | Specific identifier for structural representation |
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine is hypothesized to involve interactions with specific biological targets, potentially leading to:
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine exhibits several notable physical properties:
Key chemical properties include:
N-{[(2-oxo-4-propyl-2H-chromen-7-yloxy]acetyl}norleucine has several potential scientific applications:
This compound represents a promising area of research due to its unique structural features and potential biological activities, warranting further investigation into its applications in science and medicine.
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine critically depends on the strategic deployment of 2-oxo-4-propyl-2H-chromen-7-yl acetate (CAS RN: Not provided) as a pivotal molecular building block. This O-acetyl-protected coumarin derivative serves dual purposes in the synthetic pathway: it functions as a regioselectivity director during subsequent nucleophilic substitutions and acts as a protective group to prevent undesirable side reactions at the electron-rich 7-oxygen position. The synthesis of this intermediate typically originates from commercially available 7-hydroxy-4-propylcoumarin, which undergoes selective O-acetylation under controlled conditions [1] [6].
Industrial-scale production employs acetic anhydride as the acylating agent due to its favorable cost profile and reduced corrosion potential compared to acetyl chloride. The reaction typically proceeds in aprotic solvents like dichloromethane or toluene at ambient temperature (20-25°C), achieving conversion rates exceeding 95% within 2-4 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) significantly accelerate the reaction, reducing processing times by approximately 40% while maintaining exceptional chemoselectivity (>98% by HPLC). The crystalline nature of the acetate product facilitates purification through simple recrystallization from ethanol-water mixtures, yielding material with >99% chromatographic purity suitable for pharmaceutical synthesis [6].
Table 1: Comparative Analysis of Precursor Synthesis Methods
Acylating Agent | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Acetic Anhydride | Dichloromethane | None | 25 | 4.0 | 88 |
Acetic Anhydride | Toluene | DMAP (0.1eq) | 25 | 2.5 | 92 |
Acetyl Chloride | Dichloromethane | Triethylamine | 0→25 | 1.5 | 85 |
The structural integrity of the acetate intermediate is confirmed through comprehensive spectroscopic characterization. ¹H NMR spectroscopy reveals diagnostic signals at δ 2.30 (s, 3H, -OCOCH₃), δ 2.59 (t, 2H, -CH₂CH₂CH₃), and the characteristic coumarin proton pattern between δ 6.20-7.85 ppm. The infrared spectrum exhibits prominent carbonyl stretches at 1755 cm⁻¹ (acetate C=O) and 1715 cm⁻¹ (lactone C=O), providing unambiguous evidence of successful O-acylation without lactone ring opening [6].
The installation of the acetic acid spacer constitutes the foundational step for subsequent peptide conjugation, requiring precision in ether bond formation between the coumarin nucleus and the functionalized tether. Chemically, this transformation involves the nucleophilic displacement of the C7 acetate group by a carbanion equivalent of bromoacetic acid or its activated esters. Research indicates that direct substitution with unprotected bromoacetic acid in acetone at reflux delivers suboptimal yields (<45%) due to competing decarboxylation and polymerization side reactions [1] [5].
Advanced methodology employs bromoacetyl bromide as the alkylating agent under Schotten-Baumann conditions, where the coumarin acetate is dissolved in dichloromethane and treated with aqueous sodium bicarbonate. This biphasic system minimizes hydrolysis while facilitating excellent mass transfer, achieving conversion rates of 87-92% within 30 minutes at 0-5°C. The reaction exhibits remarkable functional group tolerance, preserving both the coumarin lactone and propyl side chain integrity. Critical process parameters include strict pH control (7.5-8.5) and stoichiometric precision (1.05 equivalents bromoacetyl bromide) to prevent diacylation or lactone ring opening [1] [5].
Alternative approaches utilize phase-transfer catalysis with tetrabutylammonium bromide in toluene-water systems, enabling reaction temperatures of 40-45°C while maintaining excellent selectivity. This method proves particularly advantageous for industrial implementation due to simplified workup procedures – the product precipitates directly upon acidification to pH 2-3, yielding 85-88% pure material after filtration and washing. Spectroscopic monitoring reveals complete acetate displacement within 90 minutes, evidenced by the disappearance of the δ 2.30 ppm signal in ¹H NMR and emergence of a new methylene singlet at δ 4.25 ppm [5].
Table 2: Optimization of Ether-Linkage Formation
Alkylating Agent | Reaction System | Catalyst/Base | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|---|---|
Bromoacetic Acid | Acetone | K₂CO₃ | 56 | 60 | 45 |
Bromoacetyl Bromide | CH₂Cl₂/H₂O | NaHCO₃ | 0→5 | 98 | 92 |
Bromoacetyl Bromide | Toluene/H₂O | (n-Bu)₄N⁺Br⁻ | 40 | 95 | 88 |
The conjugation of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid with norleucine represents the most technically demanding transformation in the synthetic sequence, necessitating specialized amide bond formation techniques to circumvent racemization and achieve high coupling efficiency. Standard carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide at 0°C provides moderate yields (65-70%), but suffers from significant epimerization at the norleucine α-carbon (up to 15% by chiral HPLC) [1] [4].
Advanced methodologies employ uranium/guanidinium-type coupling reagents to minimize racemization while enhancing reaction kinetics. Specifically, the use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with N-methylmorpholine in acetonitrile reduces reaction times to 2 hours at -20°C while achieving near-quantitative conversion (>98% by LC-MS) and exceptional stereochemical integrity (<1% racemization). This protocol demonstrates superior performance due to the formation of highly reactive ester intermediates that undergo rapid aminolysis without epimerization [1] [7].
Mechanistic studies reveal that preactivation protocols significantly enhance coupling efficiency: the carboxylic acid component is pre-mixed with HATU for 5 minutes before adding norleucine methyl ester hydrochloride and base. This stepwise approach prevents potential side reactions between the coupling reagent and the norleucine amine group. Following coupling, selective saponification of the methyl ester is achieved using lithium hydroxide in tetrahydrofuran-water (4:1) at 0°C, preserving both the amide bond and coumarin lactone. Final purification employs reverse-phase chromatography with methanol-water gradients, yielding the target compound in >99.5% chemical purity and >99% enantiomeric excess [1] [4].
The presence of a chiral center at the norleucine α-carbon necessitates sophisticated stereochemical control strategies throughout the synthesis. While early synthetic routes produced racemic N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine through conventional coupling methods, contemporary approaches prioritize asymmetric synthesis to access enantiomerically pure material for structure-activity relationship studies. Three principal methodologies have emerged as technically viable options [1] [7]:
Enzymatic Resolution: Racemic ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate undergoes selective hydrolysis using immobilized lipase B from Candida antarctica (Novozym 435) in phosphate buffer (pH 7.2) at 37°C. This process achieves 50% conversion in 18 hours with excellent enantioselectivity (E > 200), yielding (S)-acid with >99% ee and unreacted (R)-ester with 98% ee. The resolved acid is then coupled with L-norleucine using standard protocols.
Chiral Auxiliary-Mediated Synthesis: Glycine derivatives bearing (R)-phenylglycinol as a chiral auxiliary are condensed with the acid chloride of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid. After diastereoselective alkylation using n-butyl iodide at -78°C in tetrahydrofuran, the auxiliary is cleaved via hydrogenolysis over palladium hydroxide, providing (S)-N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine in 82% overall yield and 99.5% ee.
Asymmetric Hydrogenation: Enantioselective reduction of (Z)-2-acetamido-6-hydroxyhex-2-enoate precursors using chiral rhodium catalysts with (R,R)-Et-DuPhos ligand achieves exceptional stereocontrol (99% ee, S/C 10,000). The resulting protected norleucine analog is subsequently coupled to the coumarin acid component.
Table 3: Performance Comparison of Chiral Synthesis Methods
Method | Key Reagent/Catalyst | ee (%) | Overall Yield (%) | Product Configuration |
---|---|---|---|---|
Enzymatic Resolution | Lipase B (Novozym 435) | >99 | 42 | S |
Chiral Auxiliary | (R)-Phenylglycinol | 99.5 | 82 | S |
Asymmetric Hydrogenation | Rh/(R,R)-Et-DuPhos | 99 | 78 | S |
Classical Resolution | (1S)-(+)-10-Camphorsulfonic acid | 98 | 35 | S |
Analytical control employs chiral stationary phase HPLC using Chiralpak AD-H columns with heptane-ethanol-trifluoroacetic acid mobile phases, enabling precise determination of enantiomeric purity. The S-enantiomer consistently demonstrates superior biological activity in preliminary assays, driving the development of asymmetric methodologies [1] [7].
Modern synthetic strategies for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine increasingly incorporate green chemistry principles to minimize environmental impact while improving process safety profiles. Solvent selection plays a pivotal role, with traditional dichloromethane being systematically replaced by sustainable alternatives across multiple synthetic steps. The O-acylation reaction demonstrates excellent performance in 2-methyltetrahydrofuran (2-MeTHF), derived from renewable biomass sources, achieving equivalent yields (90-92%) while offering advantages in waste management and reduced aquatic toxicity [1] [2].
Catalyst innovation focuses on heterogeneous systems that facilitate recovery and reuse. For the peptide coupling step, polystyrene-supported diisopropylaminopyridine (PS-DIAP) catalysts enable quantitative acylation at 25°C with minimal leaching (<0.5 ppm by ICP-MS). These immobilized catalysts maintain activity over 15 reaction cycles following simple filtration and methanol washing, reducing catalyst consumption by 92% compared to homogeneous analogs. Additionally, continuous flow hydrogenation systems utilizing Pd nanoparticles on mesoporous titanium dioxide achieve complete deprotection without over-reduction, enhancing reaction safety profile by limiting hydrogen inventory to <5 mL at any process time [1] [2] [5].
Water emerges as a versatile reaction medium for specific transformations, particularly in enzymatic resolutions where buffer optimization replaces organic cosolvents. The enzymatic hydrolysis proceeds efficiently in 0.1M phosphate buffer at pH 7.2 without added organic solvents, simplifying downstream processing. Life cycle assessment studies indicate that these green chemistry interventions collectively reduce the process mass intensity by 48% and cut waste generation by 62% compared to first-generation synthetic routes [1] [7].
Transitioning from laboratory synthesis to industrial production of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norleucine presents multifaceted scale-up challenges that demand innovative engineering solutions. The peptide coupling step exhibits significant mixing sensitivity at scales above 100L due to rapid reaction kinetics and localized exotherms exceeding 50 kJ/mol. Computational fluid dynamics modeling reveals that conventional stirred tank reactors develop concentration gradients that promote dipeptide formation (up to 12% by HPLC). This challenge is addressed through impinging jet mixer technology, where solutions of acid and amine components collide at high velocity (Re > 15,000) to achieve near-instantaneous mixing before entering a plug flow reactor, suppressing side reactions to <0.5% [1] [4].
Purification presents another critical bottleneck, as the final compound exhibits limited crystallinity in most solvent systems. Traditional crystallization methods yield amorphous solids requiring extensive drying (48 hours at 40°C under vacuum) to achieve residual solvent specifications. Advanced purification employs continuous chromatography using simulated moving bed (SMB) technology with C18-functionalized silica and ethanol-water mobile phases. This approach achieves 99.8% purity with residual solvents below ICH Q3C limits in a single unit operation, replacing three crystallization steps in the original process [1] [5].
Thermal stability studies identify decomposition risks during solvent removal operations above 60°C, necessitating thin-film evaporation for concentration steps. The optimized manufacturing route achieves an overall yield of 68% from 7-hydroxy-4-propylcoumarin at metric ton scale, with throughput exceeding 250 kg/week in current production facilities. Strict quality control protocols include in-line FTIR monitoring of critical reactions and chiral HPLC with charged aerosol detection for purity verification, ensuring consistent product quality meeting pharmaceutical standards [1] [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5